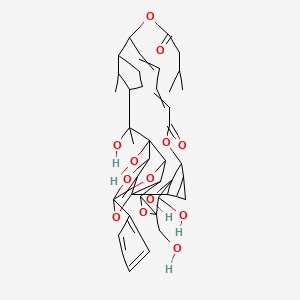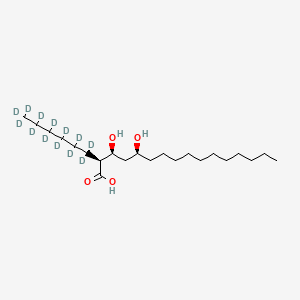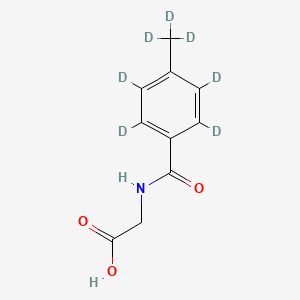
Trigothysoid N
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Cancer Research
Trigothysoid N, a natural daphnane diterpenoid obtained from Trigonostemon thyrsoideus, has shown strong ability to inhibit the proliferation of A549 cells . It interrupts the cell cycle and inhibits tumor proliferation and migration by targeting mitochondria, regulating the STAT3/FAK signal pathway, and suppressing angiogenesis . This makes it a potential therapeutic agent against non-small cell lung cancer (NSCLC) .
Insecticidal Applications
Rediocide A, a highly modified daphnane from Trigonostemon reidioides, exhibits potent insecticidal activity . It’s currently used for flea control .
G-Protein-Coupled Receptor (GPCR) Research
Rediocide A has been found to induce G-protein-coupled receptor desensitization via activation of conventional Protein Kinase C . This makes it a valuable tool in the study of GPCR signaling pathways .
Life-Span Control
Rediocide A has been identified as a small-molecule antagonist of Methuselah (Mth), a Drosophila G-protein-coupled receptor (GPCR) involved in life-span control .
Chemical Constituents of Trigonostemon Plants
Trigothysoid N is one of the structurally diverse compounds discovered in the Trigonostemon genus of plants . Diterpenoids and alkaloids are the major and most important components of Trigonostemon plants, and are also the hot topics in synthetic chemistry .
Biosynthetic Considerations
The biosynthetic considerations of the major metabolites of Trigonostemon plants, including Trigothysoid N, are a significant area of research .
Wirkmechanismus
Target of Action
Trigothysoid N, also known as Rediocide A, is a natural daphnane diterpenoid obtained from Trigonostemon thyrsoideus . It primarily targets mitochondria and the STAT3/FAK signaling pathway . Mitochondria play a crucial role in energy production and apoptosis, while the STAT3/FAK pathway is involved in cell survival, proliferation, and migration .
Mode of Action
Trigothysoid N interacts with its targets to inhibit tumor proliferation and migration . It interrupts the cell cycle, thereby inhibiting the proliferation of A549 cells . By targeting mitochondria, it can induce apoptosis, a form of programmed cell death . Additionally, by regulating the STAT3/FAK signaling pathway, it can inhibit cell migration .
Biochemical Pathways
Trigothysoid N affects the cell cycle and the STAT3/FAK signaling pathway . The cell cycle is a series of events that lead to cell division and duplication. Any disruption in this cycle can lead to cell death or prevent cell proliferation . The STAT3/FAK pathway is involved in various cellular processes, including cell survival, proliferation, and migration . Trigothysoid N’s regulation of this pathway can lead to inhibited tumor proliferation and migration .
Pharmacokinetics
It is known that it has a strong ability to inhibit the proliferation of a549 cells This suggests that it may have good bioavailability and effective distribution within the body
Result of Action
Trigothysoid N has been shown to inhibit tumor proliferation and migration . It does this by interrupting the cell cycle, targeting mitochondria, regulating the STAT3/FAK signaling pathway, and suppressing angiogenesis . These actions result in the inhibition of tumor growth and the prevention of tumor spread .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[6,7,24,25-tetrahydroxy-5-(hydroxymethyl)-10,24,31,33-tetramethyl-13-oxo-28-phenyl-4,12,27,29,32-pentaoxaoctacyclo[26.3.1.119,22.01,8.02,26.03,5.07,11.025,30]tritriaconta-14,16-dien-18-yl] 3-methylbutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H58O13/c1-22(2)18-32(47)52-29-14-10-11-15-31(46)53-34-23(3)19-30-41(34,50)38(48)40(21-45)36(54-40)33-37-43(51,39(6,49)20-26-16-17-28(29)24(26)4)35-25(5)42(30,33)57-44(55-35,56-37)27-12-8-7-9-13-27/h7-15,22-26,28-30,33-38,45,48-51H,16-21H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAVYYYQORHVVFN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C34C(C5C6(C(C3C7C(O7)(C(C2(C1OC(=O)C=CC=CC(C8CCC(C8C)CC6(C)O)OC(=O)CC(C)C)O)O)CO)OC(O5)(O4)C9=CC=CC=C9)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H58O13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
794.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trigothysoid N | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![rac 1-[3,4-(Dibenzyloxy)phenyl]-2-[(diphenylmethyl)amino]-1-butanone Hydrochloride](/img/structure/B565225.png)
![rac 1-[3,4-(Dibenzyloxy)phenyl]-2-bromo-1-butanone](/img/structure/B565226.png)







